Cas no 1177287-57-8 ({[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine)
![{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine structure](https://ja.kuujia.com/scimg/cas/1177287-57-8x500.png)
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 化学的及び物理的性質
名前と識別子
-
- CS-0280226
- (1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine
- [1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
- [1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
- 1177287-57-8
- {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
- AKOS015957374
- ([1-(3,4-DIFLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYL)AMINE
- F2167-0129
- EN300-236913
-
- インチ: 1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3
- InChIKey: XKSPGORRNMHELA-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)N1C(C)=CC(CN)=C1C)F
計算された属性
- せいみつぶんしりょう: 236.11250478g/mol
- どういたいしつりょう: 236.11250478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 31Ų
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236913-1.0g |
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
1177287-57-8 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F2167-0129-10g |
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine |
1177287-57-8 | 95%+ | 10g |
$1903.0 | 2023-09-06 | |
TRC | D127696-500mg |
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methyl}amine |
1177287-57-8 | 500mg |
$ 435.00 | 2022-06-05 | ||
Enamine | EN300-236913-0.5g |
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
1177287-57-8 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-236913-5g |
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
1177287-57-8 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-236913-10g |
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
1177287-57-8 | 10g |
$3131.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350896-250mg |
(1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine |
1177287-57-8 | 95% | 250mg |
¥14472.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350896-50mg |
(1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine |
1177287-57-8 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
Enamine | EN300-236913-0.25g |
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
1177287-57-8 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Life Chemicals | F2167-0129-0.25g |
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine |
1177287-57-8 | 95%+ | 0.25g |
$408.0 | 2023-09-06 |
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amineに関する追加情報
Introduction to Compound CAS No. 1177287-57-8: {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS No. 1177287-57-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted pyrrole ring and a difluorophenyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is particularly noteworthy due to its complexity and the presence of multiple functional groups. The difluorophenyl moiety is known for its ability to modulate biological activity by influencing the compound's lipophilicity and electronic properties. The pyrrole ring, on the other hand, is a common motif in many bioactive molecules and is often associated with potent pharmacological effects.
Recent studies have highlighted the potential of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that it may be effective in treating depression and other mood disorders.
The pharmacokinetic properties of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a relatively long half-life, which could translate into once-daily dosing regimens in clinical settings.
Safety and toxicity assessments are crucial for any potential drug candidate. Preclinical toxicology studies have shown that {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine exhibits low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), further safety evaluations will be necessary to ensure its long-term safety profile.
The development of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine as a therapeutic agent is an ongoing process. Current research efforts are focused on optimizing its chemical structure to enhance its efficacy and reduce potential side effects. Techniques such as structure-activity relationship (SAR) studies and computational modeling are being employed to identify key structural modifications that could improve the compound's pharmacological profile.
Clinical trials are another critical phase in the drug development process. While no human trials have been reported yet for {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine, preclinical data are promising enough to warrant further investigation. Phase I trials will likely focus on assessing safety and tolerability in healthy volunteers before progressing to Phase II trials to evaluate efficacy in specific patient populations.
In conclusion, {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS No. 1177287-57-8) represents a promising candidate for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an intriguing subject for further research and development in the fields of medicinal chemistry and pharmaceutical science.
1177287-57-8 ({[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine) 関連製品
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)
- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 2639442-24-1(3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)
- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)



